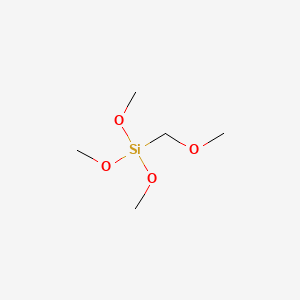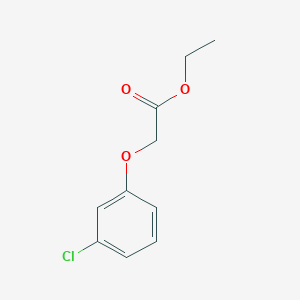
2-(3-氯苯氧基)乙酸乙酯
描述
Ethyl 2-(3-chlorophenoxy)acetate is a chemical compound with the CAS Number: 52094-98-1 . Its molecular weight is 214.65 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-chlorophenoxy)acetate is represented by the InChI code:1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5) attached to an acetate group (C2H3O2) which is further connected to a 3-chlorophenoxy group (C6H4ClO). Physical And Chemical Properties Analysis
Ethyl 2-(3-chlorophenoxy)acetate has a molecular weight of 214.65 .科学研究应用
Agriculture: Herbicide Formulation
Ethyl 2-(3-chlorophenoxy)acetate is utilized in the agricultural sector as a precursor in the synthesis of herbicides . Its efficacy in controlling broadleaf weeds makes it a valuable compound for maintaining crop health and yield. The compound’s mode of action involves disrupting plant growth hormones, leading to the inhibition of weed proliferation without harming the crops.
Pharmaceuticals: Intermediate in Drug Synthesis
In pharmaceutical research, Ethyl 2-(3-chlorophenoxy)acetate serves as an intermediate in the synthesis of various drugs . Its chemical structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of anti-inflammatory and analgesic medications.
Material Science: Polymer Modification
The compound finds application in material science as a modifier for polymers . By incorporating Ethyl 2-(3-chlorophenoxy)acetate into polymer chains, researchers can alter the physical properties of materials, such as flexibility, durability, and resistance to environmental factors, which is crucial for developing advanced materials for various industries.
Chemical Synthesis: Building Block
Ethyl 2-(3-chlorophenoxy)acetate is a versatile building block in chemical synthesis . It is used to construct complex molecular architectures through various chemical reactions, including esterification and alkylation, which are fundamental in creating compounds with potential applications in different chemical sectors.
Environmental Science: Pollutant Degradation Studies
This compound is studied for its degradation behavior in environmental science . Understanding its breakdown products and pathways is essential for assessing its environmental impact, particularly in terms of soil and water pollution, and for developing strategies to mitigate any potential risks.
Biochemistry: Metabolic Pathway Analysis
In biochemistry, Ethyl 2-(3-chlorophenoxy)acetate is investigated for its role in metabolic pathways . Researchers explore how this compound interacts with biological systems, which can provide insights into cellular processes and the development of bio-based products.
Analytical Chemistry: Calibration Standards
Ethyl 2-(3-chlorophenoxy)acetate is used as a calibration standard in analytical chemistry . Its well-defined properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.
Food Industry: Flavor and Fragrance Agent
Although not directly used as a flavor or fragrance agent, derivatives of Ethyl 2-(3-chlorophenoxy)acetate may be synthesized for use in the food industry . These derivatives can contribute to the aroma and taste profiles of various food products, enhancing consumer appeal.
属性
IUPAC Name |
ethyl 2-(3-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPWQKZOBIRMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352765 | |
| Record name | ethyl 2-(3-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chlorophenoxy)acetate | |
CAS RN |
52094-98-1 | |
| Record name | ethyl 2-(3-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

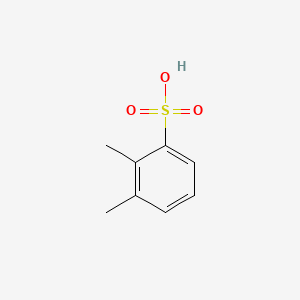
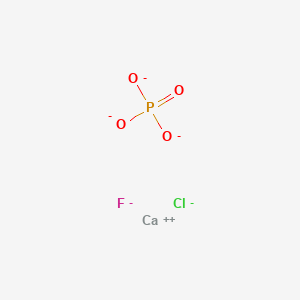
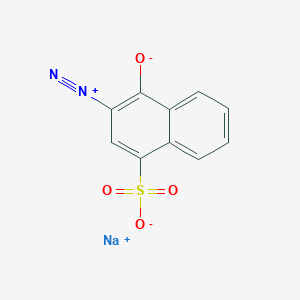
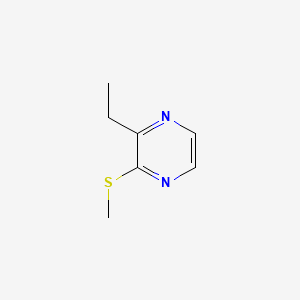
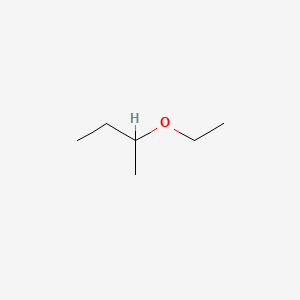

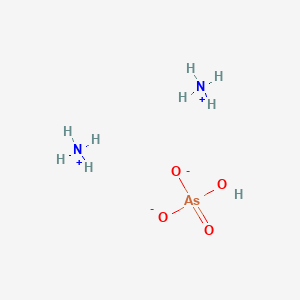




![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)
